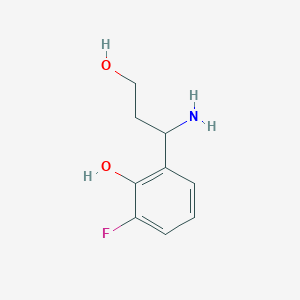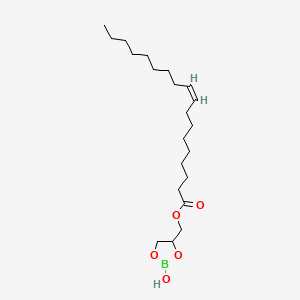
9-Octadecenoic acid (9Z)-, (2-hydroxy-1,3,2-dioxaborolan-4-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecenoic acid (9Z)-, (2-hydroxy-1,3,2-dioxaborolan-4-yl)methyl ester is a compound belonging to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid.
Preparation Methods
The preparation of 9-Octadecenoic acid (9Z)-, (2-hydroxy-1,3,2-dioxaborolan-4-yl)methyl ester involves synthetic routes that typically include esterification reactions. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale esterification processes using oleic acid derivatives and boronic acid compounds .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
9-Octadecenoic acid (9Z)-, (2-hydroxy-1,3,2-dioxaborolan-4-yl)methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug delivery systems.
Industry: It is used in the production of various industrial products, including lubricants and surfactants
Mechanism of Action
The mechanism of action of 9-Octadecenoic acid (9Z)-, (2-hydroxy-1,3,2-dioxaborolan-4-yl)methyl ester involves its interaction with molecular targets and pathways within cells. It can interact with enzymes and receptors, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use, whether in biological systems or industrial applications .
Comparison with Similar Compounds
Similar compounds to 9-Octadecenoic acid (9Z)-, (2-hydroxy-1,3,2-dioxaborolan-4-yl)methyl ester include:
Oleic acid, 2-hydroxyethyl ester: Another fatty acid ester with similar structural features.
Linolein, 2-mono-: A related compound with different fatty acid chains.
Ethylene glycol monooleate: A compound with similar ester functional groups
Properties
CAS No. |
89325-22-4 |
|---|---|
Molecular Formula |
C21H39BO5 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
(2-hydroxy-1,3,2-dioxaborolan-4-yl)methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39BO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)25-18-20-19-26-22(24)27-20/h9-10,20,24H,2-8,11-19H2,1H3/b10-9- |
InChI Key |
XBSXRZOJVFMYRV-KTKRTIGZSA-N |
Isomeric SMILES |
B1(OCC(O1)COC(=O)CCCCCCC/C=C\CCCCCCCC)O |
Canonical SMILES |
B1(OCC(O1)COC(=O)CCCCCCCC=CCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



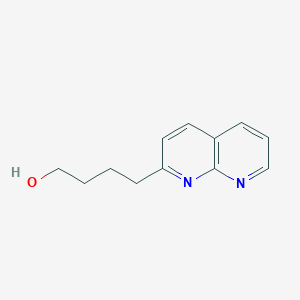
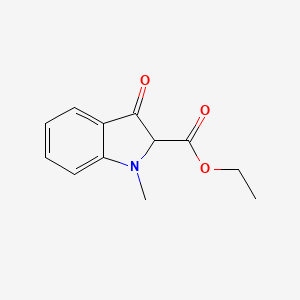
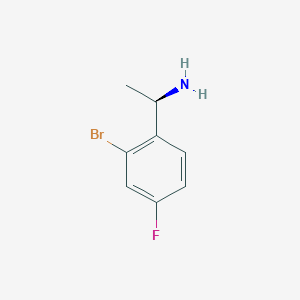
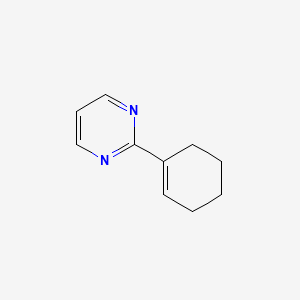
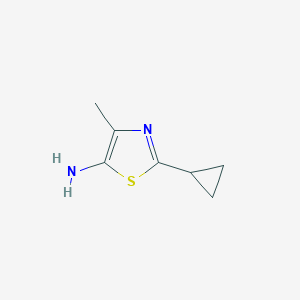
![2-Fluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12962152.png)
![Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12962154.png)
![(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12962156.png)
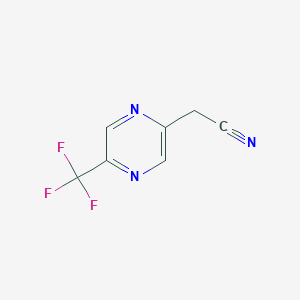

![2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12962203.png)
![2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12962211.png)
